N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester
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Overview
Description
N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester: is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of a suitable hydroxy ketone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as nickel or palladium may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the hydroxy group yields a diketone.
- Reduction of the keto group yields a diol.
- Substitution reactions yield various carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and carbamates. It serves as a model substrate for investigating the mechanisms of esterases and carbamoyltransferases.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .
Comparison with Similar Compounds
- N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid methyl ester
- N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid ethyl ester
- N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid propyl ester
Uniqueness: N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties. The benzyl group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. This makes it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts .
Properties
IUPAC Name |
benzyl N-[(E)-4-hydroxy-7-oxooct-5-enyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-13(18)9-10-15(19)8-5-11-17-16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3,(H,17,20)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMLPBMOYVXYLB-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(CCCNC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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